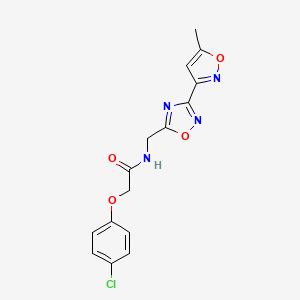
2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H13ClN4O4 and its molecular weight is 348.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-chlorophenoxy)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, with the CAS number 2034459-93-1, is a compound of interest due to its potential biological activities. This article explores its molecular structure, synthesis, biological mechanisms, and relevant research findings.
Molecular Structure
The chemical structure of the compound can be represented as follows:
Key Features:
- Molecular Weight: 348.74 g/mol
- Functional Groups: Contains chlorophenoxy and isoxazole moieties which are often associated with biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of 5-Methylisoxazole: Cyclization of appropriate precursors under acidic or basic conditions.
- Coupling Reaction: The 5-methylisoxazole is reacted with a suitable 1,2,4-oxadiazole derivative using coupling reagents like EDCI in the presence of a base such as triethylamine.
The mechanism of action for this compound may involve:
- Enzyme Inhibition: Potentially acting on specific enzymes or receptors.
- Modulation of Signaling Pathways: Interaction with kinases or G-protein coupled receptors.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound's structure suggests possible activity against various bacterial strains. Studies have shown that similar compounds display:
- Inhibition against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity Comparison
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Oxadiazole Derivatives | Significant | Moderate to Significant |
| Standard Antibiotics | High | High |
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for therapeutic applications.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of similar oxadiazole derivatives, it was found that compounds with chlorophenoxy groups showed enhanced activity against Staphylococcus aureus and Escherichia coli. The IC50 values were significantly lower than those of standard antibiotics, indicating a promising lead for further development .
Study 2: Cancer Cell Line Testing
Another investigation focused on the cytotoxic effects on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells at concentrations lower than those required for normal cells. This suggests potential as an anticancer agent with minimal side effects.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O4/c1-9-6-12(19-23-9)15-18-14(24-20-15)7-17-13(21)8-22-11-4-2-10(16)3-5-11/h2-6H,7-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGDGJUFFUDLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














